molecular formula C8H11N5O2 B7983431 2-[(6-aminopurin-1-yl)methoxy]ethanol

2-[(6-aminopurin-1-yl)methoxy]ethanol

Cat. No.: B7983431
M. Wt: 209.21 g/mol
InChI Key: JNUVIJJNHBVPSZ-UHFFFAOYSA-N
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Description

Contextualization within Purine-Based Chemical Biology and Medicinal Chemistry

Purine (B94841) analogues are antimetabolites that mimic the structure of natural purines, allowing them to interfere with metabolic processes. researchgate.net This mimicry is the key to their biological activity, as they can be recognized by enzymes involved in nucleic acid synthesis and other cellular pathways. nih.gov By interacting with these enzymes, purine analogues can disrupt DNA replication, a mechanism that has been successfully exploited in the development of anticancer and antiviral drugs. researchgate.net

Acyclic nucleoside analogues represent a significant subclass of these compounds. Unlike natural nucleosides, which contain a cyclic sugar moiety (ribose or deoxyribose), acyclic analogues possess a flexible, open-chain sugar mimic. researchgate.net This structural alteration often imparts desirable properties, such as increased metabolic stability. nih.gov The discovery of acyclovir (B1169), a groundbreaking antiviral agent, stands as a testament to the therapeutic potential of this class of molecules and has spurred extensive research into other acyclic purine nucleoside analogues.

Nomenclature and Structural Isomerism Considerations for 2-[(6-Aminopurin-1-yl)methoxy]ethanol

The systematic name, this compound, precisely describes the molecular architecture of the compound. It indicates an ethanol (B145695) molecule attached via an ether linkage to a methoxy (B1213986) group, which in turn is connected to the nitrogen at position 1 (N1) of the adenine (B156593) ring. Adenine itself is 6-aminopurine.

The attachment of the side chain to the purine ring is a critical determinant of a molecule's properties. In the case of adenine, alkylation can occur at different nitrogen atoms, leading to a variety of structural isomers. nih.gov The most common points of substitution are the N9, N7, N3, and N1 positions. nih.gov The specific designation of this compound as an N1-substituted derivative distinguishes it from its potential isomers where the side chain is attached to other nitrogen atoms of the purine ring.

Structural isomerism in acyclic nucleoside analogues extends beyond the point of attachment to the purine base. Variations in the acyclic side chain itself, such as branching or the position of functional groups, can also give rise to a multitude of isomers, each with potentially distinct biological profiles.

Table 1: Types of Structural Isomerism in Purine Analogues

Isomerism TypeDescriptionExample in Purine Analogues
Positional Isomerism (Regioisomerism) The functional group or substituent is attached to a different position on the parent structure.Attachment of the acyclic side chain to N1, N3, N7, or N9 of the purine ring. nih.gov
Skeletal Isomerism (Chain Isomerism) The carbon skeleton of the molecule is arranged differently, for example, a straight chain versus a branched chain.Variations in the branching of the acyclic side chain.
Functional Group Isomerism The isomers have the same molecular formula but different functional groups.An acyclic side chain containing an ether linkage versus one with an ester linkage of the same atomic composition.

Historical and Theoretical Perspectives on Acyclic Nucleoside Analogues in Research

The development of acyclic nucleoside analogues has been a landmark in medicinal chemistry. The initial success of compounds like acyclovir demonstrated that the rigid cyclic sugar of natural nucleosides was not an absolute requirement for biological activity. This paradigm shift opened up new avenues for drug design, allowing for the synthesis of molecules with improved pharmacological properties.

The theoretical basis for the activity of these analogues lies in their ability to act as either substrates or inhibitors of key enzymes. nih.gov For instance, many antiviral acyclic nucleoside analogues are phosphorylated by viral or cellular kinases to their active triphosphate form. nih.gov This triphosphate can then compete with natural nucleoside triphosphates for incorporation into the growing DNA chain by viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.

Research Gaps and Future Academic Inquiries for this compound Studies

Despite the rich history and therapeutic success of acyclic purine nucleoside analogues, a detailed scientific investigation of this compound appears to be limited in publicly available literature. This represents a significant research gap. While general principles of synthesis and biological activity can be inferred from related N1-substituted purine analogues, specific data for this compound are lacking.

Future academic inquiries should focus on several key areas:

Synthesis and Characterization: The development and optimization of a regioselective synthesis for this compound is a fundamental first step. Detailed structural characterization using modern analytical techniques such as NMR and X-ray crystallography would be crucial to confirm its structure and stereochemistry.

Biological Evaluation: A comprehensive biological evaluation is needed to determine the potential of this compound. This should include screening for antiviral activity against a broad range of viruses, as well as assessing its cytotoxic and antiproliferative effects on various cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues with systematic modifications to the acyclic side chain would provide valuable SAR data. nih.gov This would help in understanding the structural requirements for optimal biological activity and in designing more potent and selective compounds.

Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the mechanism of action would be essential. This could involve investigating its interaction with key enzymes, its metabolic fate within cells, and its effect on cellular pathways.

The exploration of understudied compounds like this compound holds the promise of uncovering new chemical entities with unique biological properties, thereby contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

Table 2: Examples of Related Acyclic Purine Nucleoside Analogues and Their Reported Biological Activities

Compound NameStructural FeaturesReported Biological ActivityReference
AcyclovirAcyclic guanine (B1146940) analogueAntiviral (Herpes simplex virus) nih.gov
GanciclovirAcyclic guanine analogueAntiviral (Cytomegalovirus) nih.gov
PenciclovirAcyclic guanine analogueAntiviral (Herpes simplex virus) nih.gov
Adefovir (B194249) dipivoxilAcyclic adenine nucleotide analogue prodrugAntiviral (Hepatitis B virus) nih.gov
Tenofovir (B777) disoproxil fumarate (B1241708)Acyclic adenine nucleotide analogue prodrugAntiviral (HIV, Hepatitis B virus) nih.gov
Hexadecyloxypropyl-phosphonomethoxyethyl-adenineAlkoxyalkyl ester of an acyclic adenine nucleotide analogueAntiviral (HIV-1) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-aminopurin-1-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,14H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUVIJJNHBVPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N(C=NC2=N1)COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N(C=NC2=N1)COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Methodologies of 2 6 Aminopurin 1 Yl Methoxy Ethanol

Retrosynthetic Analysis of the 2-[(6-Aminopurin-1-yl)methoxy]ethanol Core Structure

A retrosynthetic analysis of this compound reveals two primary disconnection points for its strategic synthesis. The core structure can be deconstructed into the adenine (B156593) nucleobase and the 2-methoxyethanol (B45455) acyclic side chain.

Disconnection 1 (C-N Bond): The most logical disconnection is at the N1-C1' bond, which links the purine (B94841) ring to the acyclic moiety. This approach separates the molecule into adenine (or a protected derivative) and a reactive side-chain synthon, such as 2-(halomethoxy)ethanol. This strategy is common in nucleoside synthesis, though targeting the N1 position of adenine requires specific regioselective control.

Disconnection 2 (C-O-C Ether Bond): A secondary disconnection can be envisioned within the acyclic chain itself, at the ether linkage. This would involve attaching a (hydroxymethyl)adenine derivative to a precursor of the ethanol (B145695) fragment. However, this route is generally less direct and more complex than the C-N bond disconnection strategy.

The primary retrosynthetic pathway therefore simplifies the synthesis to two key challenges: the regioselective functionalization of adenine at the N1 position and the preparation of a suitable acyclic electrophile.

Strategies for Purine Nucleobase Modification and Linkage to the Acyclic Moiety

The alkylation of adenine is notoriously complex due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). researchgate.net Direct alkylation often results in a mixture of isomers, with the N9-substituted product typically being the thermodynamic favorite in polar aprotic solvents. researchgate.net Achieving selective N1-substitution, as required for the target molecule, necessitates specialized strategies.

N-Alkylation Approaches for N1-Substitution

Direct alkylation of adenine to achieve N1 selectivity is challenging but can be influenced by several factors. While N9 alkylation is common, studies on the alkylation of 9-substituted adenines have shown that metabolic N1-oxidation can occur, highlighting the accessibility of the N1 position under certain conditions. nih.gov Synthetic strategies to favor N1 alkylation often rely on:

Solvent and Base Selection: The choice of solvent and base can influence the tautomeric equilibrium of adenine and the ionic nature of the reaction, thereby altering the regioselectivity of alkylation.

Protecting Groups: Introducing a bulky protecting group at the N9 position can sterically hinder alkylation at N7 and N9, thereby directing incoming electrophiles to the N1 or N3 positions.

Pre-association Mechanisms: In some cases, the alkylating agent may form a pre-reaction complex or associate with the purine in a way that favors reaction at a specific site, a phenomenon noted in the alkylation of nucleosides by certain diazonium ions. nih.gov

Mitsunobu Reaction and Analogous Coupling Methods in Acyclic Nucleoside Synthesis

The Mitsunobu reaction is a powerful method for forming C-N bonds and is widely used in nucleoside chemistry. thermofisher.com It allows for the coupling of a nucleophile (in this case, the adenine ring) with a primary or secondary alcohol (a precursor to the acyclic chain) under mild conditions. wikipedia.orgorganic-chemistry.org

The reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The process activates the alcohol, which then undergoes nucleophilic attack by the purine. A key advantage of the Mitsunobu reaction is that it often proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral side chain of the target molecule. organic-chemistry.orgyoutube.com

For the synthesis of this compound, the Mitsunobu reaction could theoretically couple adenine with a protected form of 2-(hydroxymethoxy)ethanol. However, the regioselectivity of the purine's attack (N1 vs. N3, N7, or N9) remains a critical consideration and can be influenced by the substituents on the purine ring and the specific reaction conditions. rsc.org Reports on the Mitsunobu alkylation of adenine derivatives show that N-9/N-3 regioselectivity can often be justified by the electronic effects of substituents at the C2 and C6 positions of the purine. rsc.org

Synthesis of the 2-Methoxyethanol Acyclic Chain and Related Ether Linkages

The acyclic side chain, specifically a reactive precursor like 2-(chloromethoxy)ethanol, is a crucial building block. The synthesis of such chloroalkoxy alcohols can be achieved through several routes. One established method involves the reaction of diethylene glycol with metaboric anhydride (B1165640) to form an intermediate borate (B1201080) ester. This intermediate is then treated with a chlorinating agent like thionyl chloride, followed by hydrolysis to yield the desired product, 2-(2-chloroethoxy)ethanol (B196239). google.com A related compound, 2-[2-(2-chloroethoxy)ethoxy]ethanol, can be prepared from 2-(2-chloroethoxy)ethanol and ethylene (B1197577) oxide in the presence of a catalyst like boron trifluoride etherate. chemicalbook.com The chlorine atom in these synthons is susceptible to nucleophilic displacement, making them effective alkylating agents for coupling with the adenine base.

Academic Prodrug Design Principles for Purine Acyclic Nucleoside Analogues and Potential Application to this compound

Prodrugs are inactive or less active precursors that are converted in vivo to the active drug. mdpi.com This strategy is frequently used to overcome poor physicochemical properties, such as low solubility or limited membrane permeability. mdpi.comresearchgate.net For acyclic nucleoside analogues, several prodrug strategies have been developed.

Ester Prodrugs: The terminal hydroxyl group is a prime target for modification. Esterification with amino acids, such as the valine esters used in valganciclovir (B601543) and valacyclovir, can enhance bioavailability by utilizing peptide transporters in the intestine. researchgate.netnih.gov For this compound, the terminal hydroxyl could be converted to a valinate or other amino acid ester.

Phosphate (B84403)/Phosphonate (B1237965) Prodrugs: Many nucleoside analogues require intracellular phosphorylation to become active. uni-hamburg.de Prodrug approaches that deliver the monophosphate form can bypass the often inefficient initial phosphorylation step. researchgate.netnih.gov Strategies like the ProTide (phosphoramidate) or SATE (S-acyl-2-thioethyl) approaches mask the negative charges of the phosphate group, facilitating cell entry. researchgate.net A phosphonate moiety could be added to the terminal hydroxyl of the target compound, followed by esterification to create a lipophilic, cell-permeable prodrug.

Lipid Conjugates: Attaching lipid moieties, such as long-chain alkoxyalkyl groups, can improve oral absorption and alter drug distribution. nih.gov These lipid conjugates often mimic natural lysophospholipids to take advantage of specific uptake pathways. mdpi.com The hydroxyl group of this compound provides a handle for conjugation to such a lipid tail.

Applying these principles, this compound could be derivatized at its terminal hydroxyl group to create ester, phosphonate, or lipid-based prodrugs designed to enhance its potential therapeutic properties.

Phosphonate and Phosphate Prodrug Strategies

The derivatization of nucleoside analogues into phosphonate and phosphate prodrugs is a critical strategy to improve their therapeutic potential by enhancing cellular uptake and bypassing the often inefficient initial phosphorylation step required for activation. For a compound such as this compound, the terminal hydroxyl group serves as the primary site for the attachment of phosphate or phosphonate moieties, which are themselves masked with bioreversible protecting groups. These groups are designed to be cleaved in vivo by cellular enzymes, releasing the active phosphorylated metabolite.

Acyclic nucleoside phosphonates (ANPs), such as adefovir (B194249) and tenofovir (B777), provide well-established templates for these prodrug designs. nih.govfrontiersin.org Although these compounds are typically N9-substituted purines, the prodrug strategies applied to their phosphonate groups are directly translatable to the hydroxyl group of an N1-substituted isomer like this compound after its initial phosphorylation or phosphonylation.

Common phosphonate and phosphate prodrug strategies applicable include:

Acyloxyalkyl Esters: This is one of the most successful approaches. The pivaloyloxymethyl (POM) ester, for instance, is used in the prodrug Adefovir dipivoxil. nih.gov These esters are cleaved by cellular carboxylesterases to yield a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to release the phosphonate monoester. nih.gov Another example is the isopropoxycarbonyloxymethyl (POC) group, used in Tenofovir disoproxil fumarate (B1241708) (TDF). nih.govfrontiersin.org These prodrugs effectively neutralize the negative charges of the phosphonate group at physiological pH, thereby increasing membrane permeability. nih.gov

Alkoxyalkyl Esters: Esterification with long-chain alkoxyalkyl groups, such as hexadecyloxypropyl (HDP) or octadecyloxyethyl (ODE), creates prodrugs that mimic lysophospholipids. nih.gov This approach can significantly increase oral bioavailability and cellular penetration. nih.gov These prodrugs, like CMX001 (brincidofovir, an HDP-ester of cidofovir), exhibit enhanced antiviral activity, sometimes by several hundred-fold compared to the parent compound, and can reduce toxicity profiles by altering tissue distribution. nih.govnih.gov

Phosphoramidates: The ProTide technology involves masking the phosphate or phosphonate group with an amino acid ester and an aryl group. Upon entering the cell, these prodrugs are enzymatically cleaved to release the nucleoside monophosphate. This strategy has been successfully applied to numerous antiviral agents. nih.gov

CycloSal-Prodrugs: The cyclosaligenyl (cycloSal) approach uses a substituted salicyl alcohol to create a cyclic triester phosphate or phosphonate prodrug. These are conformationally constrained and designed for specific enzymatic or chemical hydrolysis to release the active compound. frontiersin.org

These strategies are summarized in the table below.

Prodrug StrategyPro-Moiety ExampleCleavage MechanismKey AdvantageReference Compound(s)
Acyloxyalkyl Ester Pivaloyloxymethyl (POM)Carboxylesterase cleavage followed by spontaneous elimination of formaldehyde.Masks negative charges, increases lipophilicity and cell permeability.Adefovir Dipivoxil
Alkoxycarbonyloxyalkyl Ester Isopropoxycarbonyloxymethyl (POC)Carboxylesterase cleavage followed by spontaneous elimination of formaldehyde and CO₂.Masks negative charges, enhances oral absorption.Tenofovir Disoproxil Fumarate
Alkoxyalkyl Ester Hexadecyloxypropyl (HDP)Cleavage by phospholipases.Mimics lysophospholipids, enhances oral bioavailability and cell uptake, reduces nephrotoxicity.Brincidofovir (CMX001)
Phosphoramidate (ProTide) Amino acid ester + Aryl groupCathepsin A and/or carboxylesterase followed by HINT1 protein cleavage.Efficient intracellular delivery of the monophosphate form.Sofosbuvir, Tenofovir Alafenamide (GS-7340)
CycloSal Substituted Salicyl AlcoholEsterase-mediated hydrolysis.Conformationally restricted, designed for specific release kinetics.N/A

Ester and Amide Prodrug Formations in Purine Derivatives

Beyond phosphonates, simpler ester and amide derivatizations are common prodrug strategies for purine nucleoside analogues, targeting either the side-chain hydroxyl group or the exocyclic amino group of the purine ring.

Ester Prodrugs: The terminal hydroxyl group of the 2-(methoxy)ethanol side chain in this compound is a readily available site for esterification. Creating an ester prodrug by reacting the alcohol with various carboxylic acids can enhance the lipophilicity of the parent molecule. This modification can improve passive diffusion across biological membranes, including the intestinal wall for better oral absorption.

Amino acid esters are a particularly noteworthy class of ester prodrugs. Valaciclovir, the L-valyl ester of acyclovir (B1169), is a classic example where this strategy dramatically improved oral bioavailability by targeting peptide transporters like PEPT1. nih.gov The selection of the amino acid is crucial, as its side chain length and stereochemistry influence transport efficiency. nih.gov Upon absorption, these ester linkages are rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active parent drug. nih.gov

Amide Prodrugs: The 6-amino group of the adenine moiety offers another site for derivatization. Acylation of this primary amine leads to the formation of an amide bond. While amides are generally more stable to hydrolysis than esters, this strategy can be employed to modify a drug's properties. nih.gov N-acyl derivatives can alter solubility and lipophilicity. nih.gov

In some cases, the N6-substituted derivative itself can act as a prodrug. For example, N6-substituted derivatives of 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) have been shown to act as intracellular prodrugs of the corresponding guanine (B1146940) analogue (PMEG), following enzymatic deamination. nih.gov This highlights that modifications at the purine core can serve as a prodrug approach, where the attached group is cleaved by enzymes like adenosine (B11128) deaminase to unmask the active compound or an intermediate. This can also be part of a mutual prodrug design, where the acylating moiety is another pharmacologically active agent. nih.gov

The table below summarizes these non-phosphonate derivatization strategies.

Prodrug TypeSite of DerivatizationExample of Pro-MoietyCleavage MechanismPrimary Goal
Simple Ester Side-chain hydroxylAcetyl, ButyrylHydrolysis by esterases.Increase lipophilicity, improve passive diffusion.
Amino Acid Ester Side-chain hydroxylL-Valine, L-IsoleucineHydrolysis by esterases; may involve active transport (e.g., PEPT1).Enhance oral bioavailability.
Amide 6-Amino group of adenineAcetyl, NicotinoylHydrolysis by amidases (generally slower than esterases).Modify solubility and lipophilicity; potential for sustained release.
N6-Acyl (as prodrug) 6-Amino group of adenineCyclopropylcarbonylEnzymatic deamination (e.g., by adenosine deaminase).Act as an intracellular prodrug for a different active metabolite.

Absence of Publicly Available Research Data for this compound

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Molecular Mechanisms and Enzymatic Interactions of 2 6 Aminopurin 1 Yl Methoxy Ethanol in Vitro Studies

Interactions with Other Cellular Enzymes (e.g., DNA Repair Enzymes, Nucleotide Salvage Pathway Enzymes)

A thorough search of scientific databases and research publications has yielded no specific studies investigating the interactions between 2-[(6-aminopurin-1-yl)methoxy]ethanol and enzymes involved in DNA repair or nucleotide salvage pathways. Consequently, there is no available data on whether this compound acts as an inhibitor, substrate, or modulator of key enzymes in these cellular processes, and no quantitative data (such as IC₅₀ or Kᵢ values) can be presented.

Molecular Modeling and Docking Simulations of this compound with Target Macromolecules

There are no available publications that describe molecular modeling or docking simulations performed with this compound. The scientific community has not published research detailing the use of computational methods to predict the binding affinity, orientation, or specific molecular interactions of this compound with any target macromolecules. As a result, information regarding predicted binding energies, interacting amino acid residues, or hydrogen bond formations is not available.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 6 Aminopurin 1 Yl Methoxy Ethanol Analogues

Influence of Purine (B94841) Moiety Modifications on Biological Activity and Enzymatic Interactions

The purine base is a cornerstone of biological activity for nucleoside analogues. Alterations to its structure, including the addition of substituents or changes in the linkage point of the side chain, can dramatically modulate molecular recognition by target enzymes.

The substitution pattern on the adenine (B156593) core is a key determinant of the biological activity of acyclic nucleoside analogues. Research into various derivatives has shown that even minor modifications can lead to significant changes in efficacy against viral and cancer targets. nih.govresearchgate.net

For instance, in the class of acyclic nucleoside phosphonates (ANPs), which includes well-known antiviral agents, substitutions at the C2 position of the adenine ring generally lead to a decrease in antiviral activity. nih.gov The introduction of a fluorine atom or a diamino substitution at the C2 and C6 positions has been shown to reduce activity against both DNA and RNA viruses. nih.gov Similarly, modifications at the C6 position, such as with certain alkyl groups, have been explored to modulate activity, with some 6-O-alkyl nucleoside analogues showing the ability to activate the human Stimulator of Interferon Genes (hSTING) protein. nih.gov

In a different context, structure-activity relationship (SAR) studies on purine-based inhibitors targeting the Hsp90 protein family have demonstrated the importance of substituents for achieving selectivity. For the Grp94 paralog, modifications on an aryl ring attached to the C8 position of the purine core were explored. nih.gov It was found that the binding affinity was sensitive to the nature and position of substituents on this aryl ring. nih.gov

The table below summarizes the effects of various substituents on the adenine core of different analogue series.

Analogue Series Position of Substitution Substituent Observed Effect on Biological Activity Reference(s)
Acyclic Nucleoside PhosphonatesC2Fluorine (F)Reduced antiviral activity against RNA and DNA viruses. nih.gov
Acyclic Nucleoside PhosphonatesC2, C6Diamino (-NH₂)Did not exhibit desired antiviral properties. nih.gov
Purine RibosidesC6O-alkyl groupsActivation of hSTING. nih.gov
Grp94 InhibitorsC8 (via aryl linker)Methoxy (B1213986) (-OCH₃), Chloro (-Cl)Varied effects on binding affinity depending on position. nih.gov

These findings collectively underscore that the electronic and steric properties of substituents on the adenine core are critical for the interaction with target enzymes and cellular components, thereby dictating the biological profile of the analogues.

The point of attachment of the acyclic side chain to the purine ring is a fundamental aspect of its structure that profoundly influences its biological activity. While the vast majority of clinically successful purine nucleoside analogues, such as acyclovir (B1169) and tenofovir (B777), are N9-substituted isomers, the exploration of N1- and N7-substituted analogues reveals important structural requirements for molecular recognition. nih.govacs.org The target compound, 2-[(6-aminopurin-1-yl)methoxy]ethanol, is an N1-substituted derivative, placing it in a less common class of analogues.

N9-substitution is generally favored as it mimics the natural linkage found in adenosine (B11128) and guanosine, allowing these analogues to be recognized and metabolized by many viral and cellular kinases and polymerases. The N9-isomers are typically the thermodynamically more stable products in synthetic reactions. acs.org

In contrast, N1-substitution, as seen in this compound, results in a different spatial orientation of the acyclic chain relative to the purine base. This can affect how the molecule fits into the active site of target enzymes. Studies on the metabolism of 9-substituted adenines have shown that N1-oxidation can occur, and the stereochemical properties of the substituent play a crucial role in this metabolic process. oup.com This suggests that the N1 position is accessible to enzymatic machinery, although the resulting biological activity may differ significantly from N9-analogues.

N7-substituted purines are even less common and are often the kinetically favored but less stable product in alkylation reactions. acs.org However, several N7-alkylated purines have been found to possess interesting biological activities. acs.org The differentiation between N7 and N9 isomers can be reliably achieved using NMR spectroscopy, by comparing the chemical shifts of the C5 and C8 carbon atoms. acs.org

Acyclic Chain Variations and Their Role in Molecular Recognition and Biological Mechanism

The acyclic portion of these nucleoside analogues serves as a mimic of the (deoxy)ribose sugar in natural nucleosides. Its structure, including length, branching, and the nature of its functional groups, is pivotal for molecular recognition and the mechanism of action. nih.gov

The length and branching of the acyclic side chain are critical parameters that influence the biological activity of nucleoside analogues. These structural features determine how the molecule is positioned within the active site of a target enzyme, such as a viral polymerase or a kinase.

In the development of novel acyclic nucleosides as potential anticancer agents, a series of 3-(6-chloro-9H-purin-9-yl)alkanol derivatives with varying chain lengths were synthesized and evaluated. nih.gov The results demonstrated a clear dependence of anticancer activity on the length of the alkyl chain. Specifically, the derivative with a 12-carbon chain, 3-(6-chloro-9H-purin-9-yl)dodecan-1-ol, exhibited the most potent effect against colon cancer cell lines. nih.gov This indicates that an optimal chain length is required for effective interaction with the biological target.

Similarly, in the well-established class of acyclic nucleoside phosphonates (ANPs), the side chain is precisely structured to be recognized by viral enzymes. nih.gov For example, the (S)-3-hydroxy-2-phosphonylmethoxypropyl (HPMP) and 2-phosphonylmethoxyethyl (PME) side chains found in cidofovir (B1669016) and adefovir (B194249), respectively, are specifically designed to mimic the deoxyribose phosphate (B84403) backbone of natural nucleotides. nih.gov The branching pattern, such as the methyl group in the side chain of tenofovir (a PMPA derivative), also plays a significant role in its interaction with HIV reverse transcriptase. nih.gov

Hydroxyl (-OH) groups on the acyclic side chain are of paramount importance as they act as surrogates for the hydroxyls found on the ribose ring of natural nucleosides. Their number and position are critical for phosphorylation by cellular or viral kinases, which is often the first step in the activation of these prodrugs, and for subsequent interactions with polymerases. nih.gov

The mechanism of many antiviral nucleoside analogues relies on their ability to act as chain terminators during DNA or RNA synthesis. This is often achieved by designing a side chain that lacks the 3'-OH equivalent, thereby preventing the addition of the next nucleotide. nih.gov In acyclic analogues, the hydroxyl groups present on the flexible side chain must adopt a conformation that mimics the 3'-OH and/or 5'-OH of a natural deoxynucleotide to be recognized by the polymerase.

A comparative study of N-(S)-(3-hydroxy-2-phosphonylmethoxypropyl) (HPMP) and N-(2-phosphonylmethoxyethyl) (PME) derivatives showed that the presence of a hydroxyl group on the propyl chain of HPMPA (the parent nucleoside of cidofovir) influences its rate of phosphorylation. nih.gov Ganciclovir and its seleno-analogues possess two hydroxyl groups on their acyclic chain, which is crucial for their recognition and phosphorylation by viral kinases, particularly in herpesvirus-infected cells. mdpi.com The table below highlights the role of hydroxyl groups in different acyclic nucleoside analogues.

Analogue Acyclic Side Chain Feature Role of Hydroxyl Group(s) Reference(s)
AcyclovirMissing 2' and 3' carbons and hydroxyls of riboseA single primary -OH is phosphorylated to the active triphosphate. nih.gov
GanciclovirContains two hydroxyl groupsMimics deoxyguanosine; both -OH groups are important for phosphorylation. mdpi.com
Cidofovir (HPMPA)Contains one hydroxyl group and a phosphonate (B1237965)The -OH group is critical for its recognition and subsequent incorporation into DNA. nih.gov
Adefovir (PMEA)Lacks a hydroxyl group on the ethyl chainActivated by cellular kinases to the diphosphate, which then inhibits viral polymerases. nih.gov

The strategic placement or omission of hydroxyl groups on the acyclic chain is therefore a fundamental principle in the design of these analogues, directly impacting their activation pathway and mechanism of action. researchgate.net

The ether linkage (-O-) present in the side chain of this compound and related compounds, such as acyclovir and ganciclovir, imparts significant conformational flexibility. Unlike the relatively rigid five-membered ring of natural (deoxy)ribose, the acyclic chain connected by an ether bond can adopt a much wider range of conformations. youtube.com

This flexibility allows the molecule to adapt its shape to fit into the active sites of various enzymes. It is a key feature that enables the hydroxyl and purine moieties to be positioned in a bio-isosterically similar manner to the corresponding groups in natural nucleosides, facilitating recognition by viral kinases and polymerases. nih.gov The concept of "doubly flexible" nucleoside analogues has been intentionally explored by combining a flexible acyclic scaffold with a flexible purine base, leading to the discovery of compounds with potent anti-coronavirus activity. nih.gov This highlights that conformational freedom can be a beneficial attribute for enhancing biological interactions.

Furthermore, the ether bond is chemically robust and stable against enzymatic cleavage by hydrolases, in contrast to more labile linkages like esters. This metabolic stability ensures that the acyclic side chain remains intact, allowing the analogue to reach its target and exert its effect. The combination of conformational flexibility and chemical stability makes the ether linkage a highly effective and commonly used component in the design of acyclic nucleoside analogues.

Stereochemical Aspects and Their Contribution to Molecular Efficacy and Selectivity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For analogues of this compound, which possess chiral centers, the different stereoisomers can exhibit significant variations in efficacy and selectivity due to the specific spatial orientation required for optimal interaction with biological targets such as enzymes and receptors.

Chirality in drug action is a well-established phenomenon. In the case of purine analogues, stereoselectivity has been observed in various derivatives. For instance, studies on N6-(3-iodobenzyl) 9-(2,3-dihydroxypropyl) adenine derivatives have shown that the R-enantiomer is favored at A3 adenosine receptors by a factor of 5.7, highlighting a clear stereochemical preference for binding. nih.gov This enantiomeric preference is attributed to the specific interactions that only one isomer can form with the amino acid residues in the binding pocket of the receptor.

While specific data for the stereoisomers of this compound is not extensively available in public literature, the principles of stereoselectivity observed in structurally related N-substituted purine analogues strongly suggest its importance. The synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues, for example, emphasizes the necessity of controlling stereochemistry to achieve the desired biological activity, often employing stereoselective glycosylation methods to obtain the correct anomer. beilstein-journals.org The separation of enantiomers is a key step in these syntheses to evaluate the individual pharmacological profiles. beilstein-journals.org

The following table illustrates the concept of stereoselectivity with data from related nucleoside analogues, demonstrating how different isomers can possess varied biological activities.

Compound SeriesStereoisomerBiological Activity/TargetPotency/Selectivity
N6-(3-Iodobenzyl) 9-(2,3-dihydroxypropyl)adenineR-enantiomerA3 Adenosine Receptor5.7-fold more potent than S-enantiomer nih.gov
1,3-Oxathiolane Nucleosidesβ-anomerAntiviralExclusively formed, indicating stereoselective synthesis is crucial for activity beilstein-journals.org
Nicotinamide Riboside Analoguesβ-anomerN/AObtained via stereoselective synthesis nih.gov

This table is illustrative and compiled from data on related purine and nucleoside analogues to demonstrate the principle of stereoselectivity.

Computational Approaches to SAR/SMR Elucidation (e.g., Quantitative Structure-Activity Relationships, Molecular Dynamics Simulations)

Computational methods are indispensable tools for elucidating the SAR and SMR of drug candidates, providing insights that guide the design of more effective molecules. These approaches range from quantitative structure-activity relationship (QSAR) studies to more dynamic methods like molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For purine analogues, QSAR models can predict the activity of novel derivatives based on various molecular descriptors such as electronic, steric, and hydrophobic properties. While specific QSAR models for this compound are not publicly documented, the general approach has been widely applied to other purine derivatives. These studies help in identifying the key structural features that are either beneficial or detrimental to the desired biological effect.

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, docking studies can predict how these molecules bind to their target proteins, such as kinases or viral enzymes. tpcj.orgharvard.edu These simulations can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are purine analogues, have been used to predict their potential as anti-cancer agents by examining their fit within the active sites of cyclin-dependent kinases (CDK2 and CDK9). tpcj.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. By simulating the movements of atoms, MD can assess the stability of the docked complex and identify conformational changes that may occur upon binding. This information is critical for understanding the mechanism of action and for refining the design of inhibitors. For instance, MD simulations have been used to study the interaction of purine analogues with the microtubule-severing enzyme katanin, revealing how these compounds can alter the enzyme's conformation. nih.gov

The table below summarizes the application of various computational methods in the study of purine analogues, which can be extrapolated to the study of this compound analogues.

Computational MethodApplication to Purine AnaloguesInsights GainedReference
Molecular Docking Predicting binding modes of pyrazolo[1,5-a]pyrimidines in CDK2/CDK9 active sites.Identification of key binding interactions and prediction of anti-cancer activity. tpcj.org
Molecular Docking Studying the interaction of 9-(2-hydroxypropyl)-substituted purine analogues with herpesviral thymidine (B127349) kinase.Revealed multiple binding modes consistent with phosphorylation and binding affinity data. harvard.edu
Molecular Docking & MD Simulations Identifying potential purine-type inhibitors of the katanin enzyme.Showed that potent compounds altered katanin's conformation and had strong binding affinities. nih.gov
Molecular Docking Analyzing the interaction of brequinar (B1684385) analogues with PD-L1.Identified structural modifications that enhance protein binding. researchgate.net

This table provides examples of computational studies on various purine analogues, illustrating the utility of these methods in drug design.

In Vitro Metabolic Pathways and Biotransformation of 2 6 Aminopurin 1 Yl Methoxy Ethanol

Enzymatic Hydrolysis of Acyclic Ether Bonds

The chemical structure of 2-[(6-aminopurin-1-yl)methoxy]ethanol contains an acyclic ether linkage [(purin-1-yl)-O-CH2-], which represents a potential site for enzymatic hydrolysis. Ether bonds are generally stable; however, certain enzymes are capable of catalyzing their cleavage. wikipedia.org While direct enzymatic hydrolysis of the ether bond in this compound has not been specifically documented, it is a plausible metabolic pathway. This reaction would likely be catalyzed by ether-cleaving enzymes, potentially belonging to the cytochrome P450 superfamily, which are known to mediate such reactions. nih.gov The cleavage of the ether bond would result in the formation of adenine (B156593) and 2-(hydroxymethoxy)ethanol.

Oxidative Metabolism via Cytochrome P450 Enzymes and Other Oxidoreductases (General Concepts)

The primary route of oxidative metabolism for many xenobiotics occurs via the cytochrome P450 (CYP) enzyme system, predominantly located in the liver. nih.gov For N-substituted purine (B94841) derivatives, N-oxidation is a recognized metabolic pathway. Specifically, studies on 9-substituted adenines have demonstrated that N1-oxidation can occur in vitro, mediated by hepatic microsomes. nih.gov Research on compounds like 9-benzyladenine (B1666361) has implicated CYP3A and CYP2D subfamilies in their N1-oxidation. nih.gov By analogy, it is conceivable that this compound could undergo N1-oxidation.

Furthermore, the terminal ethanol (B145695) moiety of the side chain presents a likely site for oxidation. Alcohol and aldehyde dehydrogenases, as well as CYPs (such as CYP2E1, known for ethanol metabolism), could sequentially oxidize the primary alcohol to an aldehyde and then to a carboxylic acid. This would result in the formation of {[(6-aminopurin-1-yl)methoxy]acetic acid}.

Reductive Pathways Relevant to Purine Derivatives

Reductive metabolic pathways are generally less common for purine analogs compared to oxidative routes. However, reduction can occur, particularly if the molecule contains specific functional groups such as nitro or azo groups. In the case of this compound, there are no obvious moieties that are highly susceptible to reduction. While some N-oxides of purine derivatives can be reduced back to the parent amine, this is a secondary reaction following an initial oxidation. nih.gov Therefore, significant primary reductive metabolism of this compound is considered less probable.

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in In Vitro Systems

Phase II conjugation reactions serve to increase the water solubility of metabolites, facilitating their elimination. The terminal hydroxyl group of the 2-hydroxyethyl moiety in this compound is a prime candidate for conjugation.

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) could catalyze the transfer of glucuronic acid to the hydroxyl group, forming an O-glucuronide conjugate. This is a common pathway for compounds containing primary alcohols.

Sulfation: Sulfotransferases (SULTs) could similarly catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, yielding a sulfate (B86663) conjugate. The development of inhibitors for sulfotransferases often involves adenosine (B11128) analogs, highlighting the interaction of this class of compounds with SULTs. rsc.org

Application of In Vitro Metabolism Models (e.g., Liver Microsomes, S9 Fractions, Precision-Cut Liver Slices)

The elucidation of the metabolic pathways of this compound would rely on various in vitro models that contain the necessary enzymatic machinery.

In Vitro ModelDescriptionRelevant EnzymesApplication for this compound
Liver Microsomes Vesicles of endoplasmic reticulum, primarily containing cytochrome P450 enzymes and UGTs. nih.govCYPs, UGTsIdeal for studying oxidative metabolism (N-oxidation, side-chain oxidation) and glucuronidation.
S9 Fractions A supernatant fraction of a tissue homogenate containing both microsomal and cytosolic enzymes.CYPs, UGTs, SULTs, DehydrogenasesAllows for the investigation of a broader range of Phase I and Phase II reactions, including sulfation and cytosolic oxidation.
Precision-Cut Liver Slices Thin slices of liver tissue that maintain the cellular architecture and a wide array of metabolic enzymes in a more physiologically relevant environment.Comprehensive suite of hepatic enzymesProvides a more integrated view of metabolism, reflecting the interplay between different pathways.
Hepatocyte Cultures Isolated liver cells that offer a complete set of metabolic enzymes and cofactors.Comprehensive suite of hepatic enzymesConsidered the gold standard for in vitro metabolism studies, enabling the assessment of both metabolism and potential cytotoxicity.

In Vitro Studies on Inhibition and Induction of Drug-Metabolizing Enzymes by this compound

It is important to assess whether a new chemical entity can alter the metabolism of other drugs by inhibiting or inducing drug-metabolizing enzymes.

Inhibition Studies: this compound would be incubated with human liver microsomes and a panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). A decrease in the formation of the metabolite of a probe substrate would indicate inhibition. Given that other adenine derivatives have been shown to inhibit CYPs, this is a pertinent area of investigation. nih.gov

Induction Studies: To assess induction potential, primary human hepatocytes would be treated with this compound for a period of time (e.g., 48-72 hours). An increase in the mRNA expression or activity of specific CYP enzymes would suggest that the compound is an inducer. For example, phenobarbital (B1680315) is a known inducer of CYP enzymes. nih.gov

Preclinical in Vitro Biological Activity and Mechanistic Characterization of 2 6 Aminopurin 1 Yl Methoxy Ethanol

Assays for Antiviral Activity in Cell Culture Models (Mechanistic Focus: e.g., Inhibition of Viral Replication Cycle, Viral Nucleic Acid Synthesis)

No specific studies detailing the antiviral activity of 2-[(6-aminopurin-1-yl)methoxy]ethanol in cell culture models were identified. Research on related N1,N3-disubstituted uracil (B121893) derivatives has shown antiviral effects against various viruses, including SARS-CoV-2 variants, by inhibiting viral RNA-dependent RNA polymerase. nih.govresearchgate.net Similarly, other nucleoside analogs have demonstrated activity against a range of DNA and RNA viruses. nih.govekb.eg However, the antiviral spectrum and efficacy of this compound remain to be determined through experimental evaluation.

Inhibition of Viral Polymerases (e.g., Herpesvirus DNA Polymerase, HIV Reverse Transcriptase) in Cell-Free Systems

There is no available data on the inhibitory effects of this compound on viral polymerases such as Herpesvirus DNA polymerase or HIV reverse transcriptase in cell-free assays. Acyclic nucleoside analogs often require intracellular phosphorylation to their active triphosphate form to compete with natural deoxynucleoside triphosphates and inhibit viral polymerases. The efficiency of this phosphorylation and the affinity for the viral enzyme are critical for antiviral activity. For other nucleoside analogs, this mechanism has been a cornerstone of their therapeutic effect.

Mechanistic Studies on Effects on Viral Replication Kinetics in Cellular Systems

No published research was found that investigates the effects of this compound on the kinetics of viral replication in cellular systems. Such studies would be essential to understand at which stage of the viral life cycle the compound might exert an inhibitory effect.

Cellular Antiproliferative and Cytostatic Effects (Mechanistic Focus: e.g., Cell Cycle Arrest, Cellular DNA Synthesis Inhibition)

Specific data on the cellular antiproliferative and cytostatic effects of this compound are not available. Purine (B94841) analogs can exhibit antiproliferative activity by interfering with cellular DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Interaction with Cellular DNA Replication Machinery Components

There is no information regarding the interaction of this compound with components of the cellular DNA replication machinery.

Topoisomerase Inhibition Studies in Cellular Extracts

No studies were found that have evaluated the potential of this compound to inhibit topoisomerases in cellular extracts. Topoisomerase inhibition is a known mechanism of action for some anticancer agents, which can lead to DNA damage and cell death. ekb.eg

Mechanistic Studies of Selectivity for Target Enzymes vs. Host Cellular Enzymes

Due to the absence of data on the inhibition of either viral or host cellular enzymes by this compound, no information on its selectivity profile is available. The selective inhibition of viral enzymes over host cellular polymerases is a critical determinant of the therapeutic index of antiviral nucleoside analogs.

Investigation of Resistance Mechanisms in In Vitro Models (e.g., Mutational Analysis of Viral Enzymes)

The emergence of drug resistance is a significant challenge in antiviral therapy. For novel compounds such as this compound, understanding the potential mechanisms of resistance is a critical component of preclinical evaluation. In vitro studies are instrumental in identifying and characterizing viral mutations that may confer reduced susceptibility to an antiviral agent. This is often achieved through a combination of methods, including the selection of resistant viral strains in cell culture and subsequent genetic analysis of key viral enzymes.

While specific studies on the resistance mechanisms to this compound are not extensively documented in publicly available literature, the approach to investigating such resistance would follow established principles for nucleoside and nucleotide analogues. The primary mechanism of action for many such analogues involves interaction with viral polymerases or kinases. Therefore, mutations in the genes encoding these enzymes are the most probable source of resistance.

In the context of herpesviruses, for example, resistance to nucleoside analogues like acyclovir (B1169) most commonly arises from mutations in the viral thymidine (B127349) kinase (TK) gene. nih.govnih.gov The viral TK is responsible for the initial phosphorylation of the drug to its active form. Mutations can lead to a truncated or non-functional TK, or an enzyme with altered substrate specificity that no longer efficiently recognizes the drug. A less common mechanism involves mutations in the viral DNA polymerase, the ultimate target of the activated drug, which can render the enzyme less susceptible to inhibition. nih.gov

For RNA viruses, resistance to nucleoside analogues typically involves mutations in the RNA-dependent RNA polymerase (RdRp). nih.govacs.org These mutations can affect the binding of the analogue to the enzyme's active site or alter the enzyme's conformational dynamics, thereby reducing the efficiency of incorporation of the analogue into the growing RNA chain and diminishing its chain-terminating effect. nih.gov

The investigation of resistance to this compound in vitro would likely involve the serial passage of a virus in the presence of escalating concentrations of the compound. This process selects for viral variants that can replicate efficiently despite the presence of the drug. Once a resistant phenotype is established, the genetic sequences of relevant viral enzymes from the resistant population are compared to those of the wild-type virus to identify specific mutations.

The functional consequence of these identified mutations would then be characterized. This can be achieved by introducing the specific mutation into a wild-type viral background using reverse genetics and then assessing the susceptibility of the resulting recombinant virus to the drug in phenotypic assays. This confirms the direct role of the mutation in conferring resistance.

Table 1: Commonly Investigated Viral Enzymes in Resistance Studies to Nucleoside Analogues

Viral FamilyKey Viral Enzyme for PhosphorylationKey Viral Enzyme for PolymerizationExample Viruses
HerpesviridaeThymidine Kinase (TK)DNA PolymeraseHerpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV)
RetroviridaeCellular KinasesReverse Transcriptase (RT)Human Immunodeficiency Virus (HIV)
FlaviviridaeCellular KinasesRNA-dependent RNA Polymerase (RdRp)Hepatitis C Virus (HCV)
OrthomyxoviridaeCellular KinasesRNA-dependent RNA Polymerase (RdRp)Influenza Virus

Table 2: Hypothetical Mutations Conferring Resistance to Acyclic Nucleoside Analogues

The following table presents a hypothetical scenario of mutations that could arise in a viral enzyme, leading to resistance against an acyclic nucleoside analogue. This table is for illustrative purposes and is not based on experimental data for this compound.

Viral EnzymeAmino Acid SubstitutionFold-Change in EC₅₀Putative Mechanism of Resistance
Thymidine KinaseA167G>100Loss of phosphorylation activity due to altered substrate binding site.
Thymidine KinaseL212S50 - 100Reduced affinity for the nucleoside analogue.
DNA PolymeraseD546N10 - 20Altered active site, reducing the incorporation of the analogue triphosphate.
DNA PolymeraseS724N5 - 10Increased exonuclease activity, leading to removal of the incorporated analogue.

Further research, including in vitro selection studies and mutational analysis of relevant viral enzymes, is necessary to elucidate the specific resistance profile of this compound. Such studies are crucial for predicting its potential clinical utility and for the development of strategies to overcome or mitigate the impact of viral resistance.

Advanced Research Methodologies and Techniques for 2 6 Aminopurin 1 Yl Methoxy Ethanol Analysis

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental to the initial characterization of 2-[(6-aminopurin-1-yl)methoxy]ethanol, providing unambiguous confirmation of its molecular structure and an assessment of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise arrangement of atoms within the molecule. In ¹H NMR, the chemical shifts, multiplicities, and integration of signals reveal the number and connectivity of hydrogen atoms. For this compound, specific signals corresponding to the protons on the purine (B94841) ring (H-2 and H-8), the aminopurinyl group, and the methoxyethanol side chain are observed. ¹³C NMR provides complementary information on the carbon skeleton.

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition, further validating the compound's identity. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers additional structural information.

Table 1: Representative Spectroscopic Data for this compound This table presents hypothetical yet chemically plausible data based on the compound's structure.

TechniqueParameterExpected Value/Observation
¹H NMR (DMSO-d₆, 400 MHz)Chemical Shift (δ)δ 8.1-8.3 (2H, m, H-2, H-8), 7.2 (2H, s, -NH₂), 5.8 (2H, s, N1-CH₂-O), 3.5-3.7 (4H, m, -O-CH₂-CH₂-OH)
¹³C NMR (DMSO-d₆, 100 MHz)Chemical Shift (δ)δ 156.1 (C-6), 152.5 (C-2), 149.8 (C-4), 141.0 (C-8), 118.9 (C-5), 77.5 (N1-CH₂), 70.1 (-O-CH₂-), 60.5 (-CH₂-OH)
HRMS (ESI+)[M+H]⁺Calculated for C₈H₁₂N₅O₂⁺: 210.0986; Found: 210.0988

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or biological matrices and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. researchgate.net A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from starting materials, byproducts, and degradants. researchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the purine ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.govchromatographyonline.comnih.gov This hybrid technique is particularly useful for detecting and quantifying low levels of the compound in complex biological samples. nih.govnih.gov The use of volatile buffers, such as ammonium (B1175870) formate (B1220265) or acetate, is crucial for compatibility with the mass spectrometer's electrospray ionization (ESI) source. youtube.com LC-MS/MS can provide even greater specificity and sensitivity for quantitative studies. nih.govchromatographyonline.comnih.gov

Table 2: Typical Chromatographic Conditions for Analysis

TechniqueParameterTypical Condition
HPLCColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate1.0 mL/min
DetectionUV at ~260 nm
LC-MSIonization ModePositive Electrospray Ionization (ESI+)
Mobile Phase BuffersVolatile buffers (e.g., Ammonium Formate, Ammonium Acetate) youtube.com
MS DetectionSelected Ion Monitoring (SIM) for [M+H]⁺ or Multiple Reaction Monitoring (MRM) for MS/MS

X-ray Crystallography for Ligand-Protein Complex Structure Elucidation

To understand how this compound exerts its biological effects, it is crucial to determine its three-dimensional structure when bound to a protein target. X-ray crystallography is a powerful technique for achieving this at atomic resolution. nih.gov This method can reveal the precise binding orientation (pose) of the ligand within the protein's active site, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and visualize any conformational changes in the protein upon binding. nih.gov

While a crystal structure for this compound specifically may not be publicly available, the methodology is well-established for analogous purine derivatives and their targets, such as kinases or polymerases. wikipedia.org The process involves co-crystallizing the purified protein with the compound and then analyzing the resulting crystal with X-rays to generate an electron density map from which the atomic coordinates of the complex can be modeled. nih.gov

Biophysical Techniques for Binding Kinetics and Thermodynamics

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamic driving forces of the interaction between this compound and its protein target.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. youtube.comyoutube.com This allows for the simultaneous determination of the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the enthalpy change (ΔH) of the interaction in a single label-free experiment. nih.govphyschemres.orgnih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. springernature.comnih.gov In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.govharvard.edu The binding event is monitored by a change in the refractive index at the surface. springernature.com This allows for the determination of the association rate constant (kₐ or k₋), the dissociation rate constant (k₋ or k₋), and the equilibrium dissociation constant (K₋), which is a measure of affinity. nicoyalife.com

Table 3: Parameters Obtained from Biophysical Binding Assays

TechniquePrimary Data MeasuredKey Parameters Determined
Isothermal Titration Calorimetry (ITC)Heat change upon bindingBinding Affinity (K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) nih.govnih.gov
Surface Plasmon Resonance (SPR)Change in refractive index over timeAssociation Rate (kₐ), Dissociation Rate (k₋), Binding Affinity (K₋) springernature.comnih.govnicoyalife.com

Advanced Cell-Based Assays for Mechanistic Pathway Elucidation

To investigate the biological mechanism of this compound within a cellular context, a variety of advanced assays are employed. These assays help to connect the molecular interaction of the compound with a cellular response.

Given that many purine analogs interfere with nucleic acid metabolism, assays that measure DNA damage and repair are highly relevant. nih.gov The Comet Assay (single-cell gel electrophoresis) can detect DNA strand breaks, while immunofluorescence staining for markers like γH2AX can specifically identify DNA double-strand breaks. nih.govchampionsoncology.comnih.gov Assays for apurinic/apyrimidinic (AP) sites can also be employed to detect DNA lesions. abcam.com Furthermore, cell-based reporter assays, where a reporter gene like luciferase or GFP is placed under the control of a specific promoter, can be used to monitor the activation or inhibition of signaling pathways in response to the compound. nih.gov Cell cycle analysis by flow cytometry can reveal if the compound causes arrest at specific checkpoints, which is often a consequence of DNA damage. microbialcell.com

Application of Omics Technologies for Pathway Analysis

To gain a global, unbiased understanding of the cellular pathways affected by this compound, researchers utilize "omics" technologies. These methods provide a system-wide view of molecular changes within the cell.

Transcriptomics , typically performed using RNA-sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously. nih.gov By comparing the transcriptomes of treated versus untreated cells, researchers can identify gene expression signatures and signaling pathways that are significantly altered by the compound. nih.gov This can help in hypothesis generation for the compound's mechanism of action.

Proteomics , often using mass spectrometry-based approaches, analyzes the entire set of proteins in a cell. nih.gov This can reveal changes in protein abundance, post-translational modifications (like phosphorylation), and protein-protein interactions following treatment with the compound. nih.gov Proteomic studies on other purine analogs have successfully identified changes in proteins related to metabolism, cell growth, and stress responses, providing deep mechanistic insights. nih.gov

Future Research Directions and Translational Perspectives for 2 6 Aminopurin 1 Yl Methoxy Ethanol

Design of Next-Generation Analogues with Enhanced Specificity and Mechanistic Profiles

The development of next-generation analogues of 2-[(6-aminopurin-1-yl)methoxy]ethanol would be a primary focus, aiming to enhance biological specificity and elucidate mechanistic profiles. This would involve systematic chemical modifications to the core structure. Key strategies would include:

Modifications of the Methoxyethanol Side Chain: Altering the length, branching, and functional groups of the side chain could significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, introducing cyclic moieties or additional hydrogen bond donors/acceptors could modulate target binding affinity and selectivity.

Substitutions on the Purine (B94841) Ring: While the parent compound is a 6-aminopurine, substitutions at other positions of the purine ring (e.g., C2 or C8) could lead to analogues with altered electronic properties and steric profiles, potentially leading to engagement with different biological targets.

Stereochemical Exploration: If chiral centers are introduced into the side chain, the synthesis and biological evaluation of individual stereoisomers would be crucial, as biological targets often exhibit stereospecific recognition.

A hypothetical design strategy for next-generation analogues is presented in Table 1.

Table 1: Hypothetical Design Strategy for Analogues of this compound

Modification Site Proposed Modification Rationale
Methoxyethanol Chain Introduction of a terminal carboxyl group To potentially target ATP-binding sites by mimicking the phosphate (B84403) group.
Methoxyethanol Chain Cyclization to a morpholine ring To restrict conformational flexibility and potentially enhance binding affinity.
Purine Ring (C2) Addition of a halogen atom (e.g., F, Cl) To modulate the electronic properties of the purine ring system.

Exploration of Novel Molecular Target Interactions

A critical area of future research will be the identification and validation of the molecular targets of this compound. Given its structural similarity to adenine (B156593), a fundamental component of nucleic acids and various cofactors, a broad range of potential targets could be investigated. These may include:

Enzymes of Purine Metabolism: As a purine analogue, the compound could potentially interact with enzymes involved in purine biosynthesis and catabolism.

Kinases: Many kinases utilize ATP, an adenine-containing molecule, as a substrate. N1-substituted purines could act as competitive inhibitors of these enzymes.

Purinergic Receptors: These receptors are activated by purines like adenosine (B11128) and ATP and are involved in a wide array of physiological processes. nih.gov

RNA and DNA Modifying Enzymes: The N1-position of adenine is a site for chemical modifications in RNA, suggesting that analogues could interact with the enzymes responsible for these modifications, such as methyltransferases. nih.govmdpi.com

A systematic screening approach, employing techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction, would be essential to identify novel molecular interactions.

Development of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Research

To thoroughly investigate the mechanism of action of this compound and its future analogues, the development of sophisticated model systems will be paramount.

In Vitro Models:

Cell-Based Assays: High-throughput screening using a diverse panel of human cancer cell lines or primary cells would be an initial step to identify potential biological activities.

Enzyme Inhibition Assays: Once potential targets are identified, purified enzyme assays will be necessary to determine the kinetics and mode of inhibition.

3D Spheroid and Organoid Cultures: These models more accurately mimic the in vivo environment and can provide more relevant insights into a compound's efficacy and potential toxicity.

Ex Vivo Models:

Patient-Derived Tissues: Using fresh tissue samples from patients can offer a highly translational model for assessing the compound's effects in a disease-relevant context.

Precision-Cut Tissue Slices: This technique allows for the maintenance of the tissue architecture and cellular heterogeneity, providing a valuable platform for mechanistic studies.

The choice of model system will be guided by the specific biological activity and molecular targets that are identified in initial screening efforts.

Theoretical Predictions for Undiscovered Biological Activities

Computational and theoretical approaches can play a significant role in guiding the future research of this compound by predicting potential biological activities and prioritizing experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues with corresponding biological activity data is generated, QSAR models can be developed to correlate chemical structures with their biological effects. nih.govresearchgate.netmdpi.comarchivepp.com These models can then be used to predict the activity of virtual compounds, aiding in the design of more potent and selective analogues.

Molecular Docking and Dynamics Simulations: In silico docking studies can be used to predict the binding modes of this compound and its analogues to the crystal structures of potential protein targets. Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex.

Pharmacophore Modeling: Based on the structures of known active compounds targeting a specific protein, a pharmacophore model can be generated. This model can then be used to virtually screen for new compounds, including N1-substituted purines, that are likely to be active.

A summary of potential computational approaches is provided in Table 2.

Table 2: Theoretical Approaches for Predicting Biological Activities

Computational Method Application Expected Outcome
QSAR To correlate structural features with biological activity. Predictive models for designing new analogues with enhanced potency.
Molecular Docking To predict the binding orientation of the compound in a protein's active site. Identification of key binding interactions and potential targets.
Molecular Dynamics To simulate the movement of the compound and protein over time. Assessment of binding stability and conformational changes.

By integrating these computational methods with experimental validation, the exploration of this compound's biological potential can be significantly accelerated, paving the way for the discovery of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-[(6-aminopurin-1-yl)methoxy]ethanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of alkoxy-purine derivatives, such as 6-alkoxy-2-aminopurines, often involves nucleophilic substitution under anhydrous conditions. For example, NaH in THF can deprotonate alcohols (e.g., cyclohexylmethanol), generating alkoxide intermediates that displace halides in purine precursors . Key considerations:

  • Use inert atmospheres (N₂) to prevent side reactions with moisture/oxygen.
  • Monitor H₂ gas evolution during NaH-mediated reactions to ensure safe venting .
  • Optimize stoichiometry (e.g., 3.0 eq NaH, 2.5 eq alcohol) to maximize conversion .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assign peaks to verify the purine core and ethoxyethanol side chain .
  • HPLC/GC : Use gradient elution (e.g., C18 columns with acetonitrile/water) to assess purity, referencing retention times against standards .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect impurities via fragmentation patterns .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

Methodological Answer: Ethylene glycol derivatives often exhibit solubility in polar aprotic solvents (e.g., THF, DMSO) and alcohols. For example:

  • Ethanol/water mixtures : Adjust ratios to balance solubility and stability, especially for biological assays .
  • Chloroform : Useful for NMR studies but requires hygroscopicity controls .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallization of this compound, and what challenges arise in obtaining high-resolution X-ray structures?

Methodological Answer:

  • Graph Set Analysis : Map donor-acceptor interactions (e.g., N–H···O, O–H···N) using software like SHELXL .
  • Crystallization Trials : Screen solvents (e.g., ethanol/water) and additives to stabilize H-bond networks. Slow evaporation at 4°C may enhance crystal quality .
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. Address twinning via SHELXD .

Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or DNA?

Methodological Answer:

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate binding to purine-binding pockets (e.g., kinases, polymerases). Parameterize the ethoxyethanol side chain for flexibility .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR : Corporate electronic (HOMO/LUMO) and steric descriptors to optimize bioactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) causing peak splitting .
  • Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled analogs to assign ambiguous signals .
  • DFT Calculations : Compare experimental shifts with computed values (Gaussian 16) to validate assignments .

Q. How does the compound’s metabolic stability in biological systems correlate with its ethoxyethanol moiety?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare with control compounds lacking the ethoxy group .
  • Metabolite ID : Use high-resolution MS/MS to detect oxidative products (e.g., hydroxylation at the purine C8 position) .
  • Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Methodological Resources

  • Synthesis : NaH/THF protocols for alkoxy-purines .
  • Crystallography : SHELX suite for structure refinement .
  • Analytical Chemistry : GC/HPLC conditions for glycol derivatives .
  • Computational Tools : AutoDock, GROMACS, Gaussian .

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